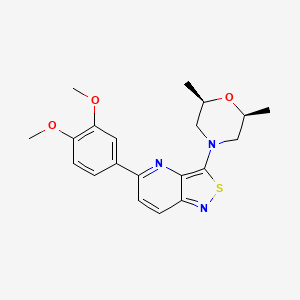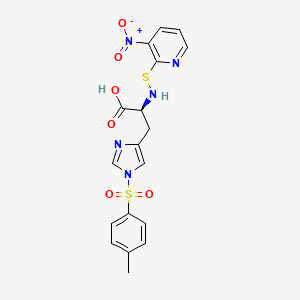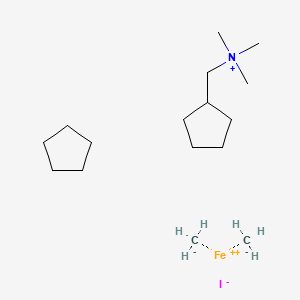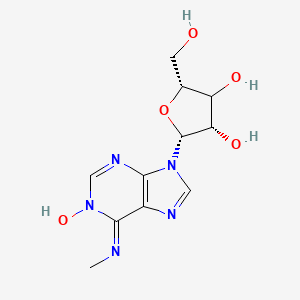
N6-Methyladenosine N1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Methyladenosine N1-oxide is a derivative of N6-methyladenosine, a prevalent epitranscriptomic modification found in eukaryotic RNA. This compound is of significant interest due to its potential roles in various biological processes and its implications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine N1-oxide typically involves the oxidation of N6-methyladenosine. One common method includes the use of hydrogen peroxide and ammonium bicarbonate, which effectively demethylates nucleic acids . The addition of ferrous ammonium sulfate can boost the oxidation rate by forming a Fenton reagent with hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chemical synthesis using the aforementioned reagents and conditions. The process may include additional purification steps to ensure the compound’s purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Methyladenosine N1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form intermediates such as N6-Hydroperoxymethyladenosine.
Reduction: Reduction reactions can reverse the oxidation process, potentially regenerating N6-methyladenosine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ammonium bicarbonate, and ferrous ammonium sulfate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions include N6-Hydroperoxymethyladenosine and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N6-Methyladenosine N1-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions in nucleic acids.
Medicine: Explored for its implications in inflammation-related diseases and tumor neovascularization
Wirkmechanismus
N6-Methyladenosine N1-oxide exerts its effects through various molecular targets and pathways. It is involved in the regulation of RNA metabolism, including mRNA stability, translation, splicing, and localization . The compound interacts with specific proteins, such as methyltransferases, demethylases, and methylation-reading proteins, to modulate these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine: A well-known epitranscriptomic modification involved in various biological processes.
N6-Methyl-2′-deoxyadenosine: Another methylated nucleoside with similar functions in DNA.
N1-Methyladenosine: A related compound with distinct methylation at the N1 position.
Uniqueness
N6-Methyladenosine N1-oxide is unique due to its specific oxidation state, which provides distinct chemical and biological properties compared to its non-oxidized counterparts. This uniqueness makes it a valuable compound for studying oxidative modifications in nucleic acids and their biological implications.
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7?,8+,11-/m1/s1 |
InChI-Schlüssel |
WSNFPBJZRWYJBW-DWVWSIQXSA-N |
Isomerische SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
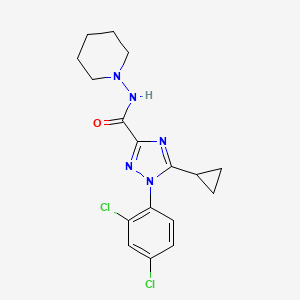

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)


